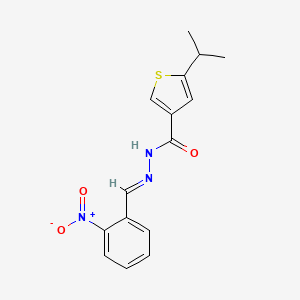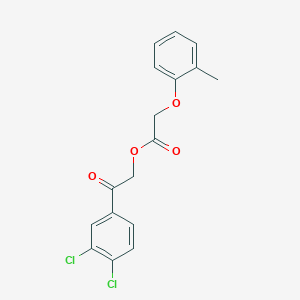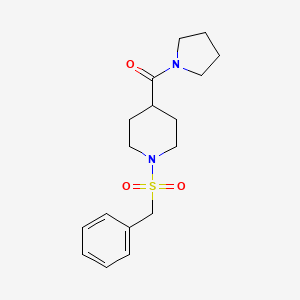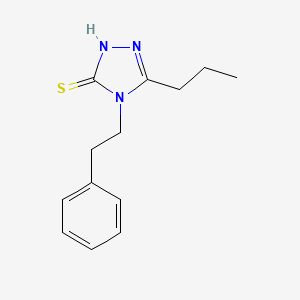
N-(2-ethoxyphenyl)-N'-2-pyridinylthiourea
Overview
Description
Synthesis Analysis
The synthesis of N-(2-ethoxyphenyl)-N'-2-pyridinylthiourea derivatives involves several steps, including oxidative cyclization. For example, Tadjarodi et al. (2007) described the synthesis of new compounds through the oxidative cyclization of N-2-(4-picolyl)-N′-(4-methoxyphenyl)thiourea and related derivatives, highlighting the methods and conditions for synthesizing such compounds (Tadjarodi et al., 2007).
Molecular Structure Analysis
The molecular structure of N-(2-ethoxyphenyl)-N'-2-pyridinylthiourea derivatives has been analyzed using techniques such as single crystal X-ray analysis and NMR spectroscopy. Studies have shown strong hydrogen bonding interactions within these molecules, contributing to their stability and reactivity (Tadjarodi et al., 2007).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, leading to the formation of complex structures with potential applications. The oxidative cyclization process is a key reaction, resulting in compounds with unique properties and applications. The study by Tadjarodi et al. (2007) provides insights into the chemical reactions and the resulting compounds (Tadjarodi et al., 2007).
Scientific Research Applications
Modulation of Genotoxicity
N-(2-ethoxyphenyl)-N'-2-pyridinylthiourea's derivatives have been explored for their potential in modulating genotoxicity. For example, studies on ethoxyquin, a preservative in animal feeds, showed it causes DNA breaks in human lymphocytes. Compounds like N-tert-butyl-alpha-phenylnitrone and its derivatives, which are structurally related to N-(2-ethoxyphenyl)-N'-2-pyridinylthiourea, have been used to reduce the level of DNA damage caused by ethoxyquin, highlighting their potential as modulators of genotoxic substances (Skolimowski et al., 2010).
Electron Transport in Solar Cells
Research on related compounds shows potential applications in solar energy. A novel n-type conjugated polyelectrolyte synthesized for use as an electron transport layer in inverted polymer solar cells demonstrates the capacity of such compounds in enhancing energy efficiency. The electron-deficient nature of their backbone structures, similar to N-(2-ethoxyphenyl)-N'-2-pyridinylthiourea, contributes to high conductivity and electron mobility, crucial for solar cell performance (Hu et al., 2015).
Molecular Docking and DNA Binding
Similar compounds, such as 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, have been synthesized and analyzed for molecular docking and DNA binding. These studies include computational quantum chemical analyses and DNA binding constant evaluation, indicating their potential in biochemical and pharmaceutical research. This suggests a possible application of N-(2-ethoxyphenyl)-N'-2-pyridinylthiourea in similar fields (Mushtaque et al., 2016).
Corrosion Inhibition
Pyridine derivatives, closely related to N-(2-ethoxyphenyl)-N'-2-pyridinylthiourea, have been studied for their effectiveness as corrosion inhibitors, particularly in steel. Such compounds could be explored for similar applications in industrial settings, providing protection against corrosive environments (Ansari et al., 2015).
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-pyridin-2-ylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-2-18-12-8-4-3-7-11(12)16-14(19)17-13-9-5-6-10-15-13/h3-10H,2H2,1H3,(H2,15,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNDJDFTZQOSHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-pyridin-2-ylthiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-({[(4-acetylphenyl)amino]carbonyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4579977.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4579990.png)

![2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4579996.png)
![N,N-di-sec-butyl-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4580018.png)
![methyl 9,9-dimethyl-4,7-dioxo-6-phenyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4580024.png)

![1-(4-{4-[(2,4,5-trichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4580066.png)
![N-[4-({2-[(2-bromo-4-ethylphenoxy)acetyl]hydrazino}carbonyl)phenyl]benzamide](/img/structure/B4580070.png)

![5-{[3-(9-ethyl-9H-carbazol-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4580079.png)
![N-(2-chlorophenyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetamide](/img/structure/B4580090.png)
